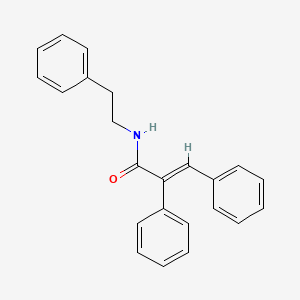
1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to enhance the activity of various enzymes involved in neurotransmitter synthesis and metabolism. Additionally, 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to modulate the activity of multiple neurotransmitters, making it a versatile tool for studying various neurological processes. However, one limitation of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its potential therapeutic applications.
Méthodes De Synthèse
1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 3-phenoxybenzyl chloride with 1-(2,3-dimethoxyphenyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with oxalic acid to form the oxalate salt of 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate.
Applications De Recherche Scientifique
1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory. 1-(2,3-dimethoxybenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.C2H2O4/c1-29-25-13-7-9-22(26(25)30-2)20-28-16-14-27(15-17-28)19-21-8-6-12-24(18-21)31-23-10-4-3-5-11-23;3-1(4)2(5)6/h3-13,18H,14-17,19-20H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWVQFCFNCWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)